molecular formula C22H21N3O3 B2931820 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 852368-14-0

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2931820
CAS No.: 852368-14-0
M. Wt: 375.428
InChI Key: ABOPBWKGPOOUFB-UHFFFAOYSA-N
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Description

The compound 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione is a synthetic derivative of isoindole-1,3-dione (phthalimide) designed for research into multifactorial neurological disorders . Its structure incorporates an arylpiperazine pharmacophore, a moiety prevalent in compounds that exhibit high affinity for various neurological targets and are found in numerous biologically active compounds across different therapeutic areas . Researchers are interested in this hybrid structure because it merges the phthalimide motif, known for its multidirectional biological effects, with the arylpiperazine group, creating a potential candidate for multi-target therapeutic strategies . The compound is of particular value in the investigation of cholinesterase inhibition, a key approach for mitigating symptoms associated with neurodegenerative conditions . The pathomechanism of Alzheimer's disease involves the degeneration of cholinergic neurons, leading to decreased levels of the critical neurotransmitter acetylcholine . The enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are responsible for regulating acetylcholine levels . Structural analogs of this compound have demonstrated promising inhibitory activity against both AChE and BuChE enzymes, providing a solid basis for further structural modifications and the effective design of potential inhibitors for both cholinesterases . This makes it a valuable tool for in silico, in vitro, and synthetic studies aimed at developing novel therapies for cognitive and memory impairments.

Properties

IUPAC Name

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-15(26)16-6-8-17(9-7-16)24-10-12-25(13-11-24)22(28)21(27)19-14-23-20-5-3-2-4-18(19)20/h2-9,14,23H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOPBWKGPOOUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that integrates both piperazine and indole moieties, making it a subject of interest in medicinal chemistry. Its potential biological activities, particularly in the realms of oncology and neurology, warrant a detailed examination of its mechanisms of action, biological effects, and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C23H23N3O3C_{23}H_{23}N_{3}O_{3}. The structure features an indole ring and a piperazine ring, both known for their diverse biological activities.

PropertyValue
IUPAC NameThis compound
Molecular Weight401.44 g/mol
CAS Number862813-60-3
SolubilitySoluble in DMSO and DMF

Target Receptors

The compound exhibits high affinity for various receptors due to the presence of the indole moiety, which is known to interact with serotonin receptors and other neurotransmitter systems. This interaction can lead to modulation of neurotransmitter release and receptor activity, influencing various physiological processes.

Biochemical Pathways

Research indicates that compounds with indole structures can affect several biochemical pathways, including:

  • Apoptosis Regulation : Indole derivatives have been shown to induce apoptosis in cancer cells.
  • Neurotransmitter Modulation : The piperazine structure can enhance dopaminergic and serotonergic signaling.

Resulting Biological Effects

The biological effects of This compound are multifaceted, potentially leading to:

  • Antitumor Activity : Inhibition of cancer cell proliferation.
  • Antidepressant Effects : Modulation of mood-related neurotransmitters.

Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of similar indole derivatives. The results indicated significant cytotoxicity against various cancer cell lines, suggesting that the compound may share similar properties due to its structural characteristics .

Antimicrobial Properties

Research has also explored the antimicrobial activity of piperazine derivatives. A related study demonstrated that compounds with piperazine rings exhibited notable antibacterial and antifungal properties . This suggests potential applications in treating infections.

Neuroprotective Effects

Indole derivatives have been investigated for their neuroprotective effects. A study highlighted that such compounds could protect neuronal cells from oxidative stress-induced damage, indicating possible therapeutic roles in neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers synthesized a series of compounds structurally similar to This compound . These compounds were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 25 µM.

Case Study 2: Neuroprotective Properties

A recent investigation into the neuroprotective effects of indole derivatives found that treatment with similar compounds resulted in reduced apoptosis in neuronal cultures exposed to neurotoxic agents. The observed protective effect was attributed to the modulation of reactive oxygen species (ROS) levels .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Piperazine Substituents

Aryl Group Modifications
  • 4-Acetylphenyl (Target Compound): The acetyl group may improve lipophilicity and π-π stacking interactions compared to unsubstituted phenyl groups.
  • 4-Fluorophenyl (Compound 3e, ) : Substitution with fluorine increases electronegativity, enhancing membrane permeability. Compound 3e was synthesized in 78% yield, suggesting synthetic feasibility .
  • 4-Chlorophenyl (Compound 3f, ) : Chlorine’s bulkiness and lipophilicity may improve target engagement. Compound 3f achieved an 83% yield, indicating stability under reaction conditions .
  • This compound is available industrially, highlighting scalability .
Functional Group Additions
  • Methoxyphenyl (Compound 4j, ): The 2-methoxyphenyl group in 2-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethanol contributes to potent 5-HT6 receptor antagonism (IC50 = 32 nM). The methoxy group likely enhances hydrogen bonding .
  • Trifluoromethyl (UDO, ): In (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone, the CF3 group improves resistance to enzymatic degradation, critical for anti-Trypanosoma cruzi activity .

Indole Modifications

  • N-Sulfonylindoles (Compounds 4g, 4j, ) : Introduction of sulfonyl groups (e.g., 4-iodophenylsulfonyl or naphthalenesulfonyl) enhances 5-HT6 receptor binding (pKi = 7.73–7.87) by increasing polar surface area and electrostatic interactions .
  • Halogenation (Compound 3g, ) : The trifluoromethyl group on the indole ring in 1-(1H-indol-3-yl)-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione may alter electron density, affecting reactivity and target selectivity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Use a multi-step synthesis approach starting with functionalization of the piperazine ring. For example, coupling 4-(4-acetylphenyl)piperazine with indole derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
  • Step 2 : Optimize reaction conditions (solvent, temperature, catalyst) using statistical Design of Experiments (DoE). Central Composite Design (CCD) or Box-Behnken models can identify critical parameters (e.g., molar ratios, reaction time) to maximize yield .
  • Step 3 : Purify intermediates via column chromatography or recrystallization, and characterize final products using NMR and HPLC.

Q. How can the crystal structure and molecular conformation of this compound be determined?

  • Methodology :

  • X-ray crystallography : Grow single crystals via slow evaporation in solvents like methanol or DCM. Analyze diffraction data (e.g., using SHELX software) to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .
  • Computational modeling : Validate experimental data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to compare theoretical and observed geometries .

Advanced Research Questions

Q. What experimental strategies are recommended for evaluating the compound's pharmacological activity, such as receptor binding or enzyme inhibition?

  • Methodology :

  • In vitro assays : Conduct competitive binding assays (e.g., radioligand displacement) against serotonin or dopamine receptors due to structural similarity to piperazine-based ligands. Use HEK-293 cells transfected with target receptors .
  • Dose-response studies : Measure IC50 values using fluorescence-based enzymatic assays (e.g., acetylcholinesterase inhibition) with positive controls (e.g., donepezil). Apply nonlinear regression analysis to determine potency .

Q. How can computational methods like molecular docking or QSAR predict the compound's bioactivity and selectivity?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into receptor active sites (e.g., 5-HT1A or D2 receptors). Validate docking poses with molecular dynamics simulations (e.g., GROMACS) .
  • QSAR modeling : Curate datasets of structurally related compounds with known EC50/IC50 values. Train models using descriptors like LogP, polar surface area, and topological indices (e.g., Dragon software) .

Q. How do structural modifications (e.g., substituents on the indole or piperazine rings) influence biological activity and physicochemical properties?

  • Methodology :

  • SAR analysis : Synthesize analogs with systematic substitutions (e.g., halogenation of the indole ring or alkylation of the piperazine nitrogen). Compare LogD (lipophilicity) via shake-flask experiments and correlate with membrane permeability .
  • Thermodynamic solubility : Measure solubility in PBS (pH 7.4) and simulate gastrointestinal absorption using the Biopharmaceutics Classification System (BCS) .

Q. How should researchers address contradictions between computational predictions and experimental results (e.g., unexpected binding affinities)?

  • Methodology :

  • Validation pipeline : Re-examine force field parameters in docking studies or refine QSAR models with additional descriptors (e.g., quantum mechanical properties). Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .
  • Error analysis : Quantify uncertainties in experimental measurements (e.g., SEM in IC50 assays) and computational approximations (e.g., RMSD in docking poses) .

Q. What protocols ensure stability during storage and handling, particularly for sensitive functional groups (e.g., dione or acetyl groups)?

  • Methodology :

  • Stability testing : Conduct accelerated degradation studies under varying conditions (temperature, humidity, light). Monitor decomposition via LC-MS and identify degradation products .
  • Storage recommendations : Store lyophilized samples at -20°C in amber vials with desiccants. Use inert atmospheres (N2) for oxygen-sensitive intermediates .

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